N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 450343-83-6
VCID: VC6544982
InChI: InChI=1S/C19H19N3OS2/c1-12-5-3-7-17(13(12)2)22-19(15-10-24-11-16(15)21-22)20-18(23)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H,20,23)
SMILES: CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 450343-83-6

Cat. No.: VC6544982

Molecular Formula: C19H19N3OS2

Molecular Weight: 369.5

* For research use only. Not for human or veterinary use.

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide - 450343-83-6

Specification

CAS No. 450343-83-6
Molecular Formula C19H19N3OS2
Molecular Weight 369.5
IUPAC Name N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Standard InChI InChI=1S/C19H19N3OS2/c1-12-5-3-7-17(13(12)2)22-19(15-10-24-11-16(15)21-22)20-18(23)9-14-6-4-8-25-14/h3-8H,9-11H2,1-2H3,(H,20,23)
Standard InChI Key LKMWRTFIGADGKB-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C

Introduction

The compound N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic molecule with potential applications in medicinal chemistry and pharmacology. Its structural framework consists of a thieno[3,4-c]pyrazole core, a dimethylphenyl group, and a thiophene-substituted acetamide moiety. Compounds with similar scaffolds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

This article provides a detailed overview of the compound's structure, synthesis, properties, and potential applications based on available literature.

Structural Features and Molecular Framework

The molecular structure of N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide includes:

  • Thieno[3,4-c]pyrazole Core: A bicyclic system combining thiophene and pyrazole rings.

  • Dimethylphenyl Substituent: Positioned on the pyrazole ring at the 2-position.

  • Thiophene-Acetamide Moiety: Attached at the 3-position of the thieno[3,4-c]pyrazole system.

These structural features contribute to its physicochemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core:

    • Starting from thiophene derivatives and hydrazines under cyclization conditions.

    • Catalysts like acids or bases may be used to facilitate ring closure.

  • Substitution at Key Positions:

    • Dimethylphenyl and thiophene groups are introduced through nucleophilic substitution or coupling reactions.

  • Acetamide Functionalization:

    • The acetamide group is added via amide bond formation using acetic acid derivatives or amines.

These steps require precise control over reaction conditions to ensure high yield and purity.

Biological Activities and Applications

Compounds with similar structures have demonstrated significant pharmacological properties:

  • Anti-inflammatory Activity:

    • Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

    • Docking studies suggest strong binding affinity to inflammation-related targets .

  • Analgesic Properties:

    • Potential as pain relievers by modulating central nervous system pathways .

  • Antioxidant Potential:

    • Thiophene derivatives are known for scavenging free radicals .

Further in vitro and in vivo studies are required to confirm these activities for this specific compound.

Analytical Characterization

To confirm the structure and purity of the compound:

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): Provides data on hydrogen and carbon environments.

    • Infrared (IR) Spectroscopy: Identifies functional groups like amides and thiophenes.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation patterns.

  • Chromatography:

    • High-performance liquid chromatography (HPLC) ensures purity.

These techniques collectively validate the compound's identity and quality.

Research Findings and Future Directions

Recent studies on related compounds highlight their potential in drug discovery:

  • Molecular docking studies indicate promising interactions with therapeutic targets .

  • Structural optimization could improve solubility, potency, and selectivity.

  • Toxicological assessments are necessary to establish safety profiles.

Future research should focus on synthesizing analogs and evaluating their pharmacokinetics and pharmacodynamics in preclinical models.

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